O-Propargyl-D-tyrosine
CAS No.: 1170674-20-0
Cat. No.: VC0555501
Molecular Formula: C12H13NO3
Molecular Weight: 219,24 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170674-20-0 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219,24 g/mole |
| IUPAC Name | (2R)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15)/t11-/m1/s1 |
| SMILES | C#CCOC1=CC=C(C=C1)CC(C(=O)O)N |
Introduction
Chemical Identity and Physical Properties
O-Propargyl-D-tyrosine is a derivative of D-tyrosine that incorporates a propargyl group at the phenolic oxygen position. This modification creates a bioactive compound with unique chemical reactivity, particularly suitable for click chemistry applications.
Basic Identification
| Parameter | Information |
|---|---|
| CAS Number | 1170674-20-0 |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | (2R)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid |
| Common Synonyms | H-D-Tyr(Propargyl)-OH, D-Tyrosine, O-2-propyn-1-yl- |
| InChI | InChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15)/t11-/m1/s1 |
| SMILES | C#CCOC1=CC=C(C=C1)CC(C(=O)O)N |
Structural Characteristics
O-Propargyl-D-tyrosine features the D-configuration at the α-carbon, distinguishing it from its L-enantiomer. The propargyl group (-CH₂-C≡CH) attached to the phenolic oxygen introduces a terminal alkyne, which serves as a key functional handle for bioorthogonal click chemistry reactions. The compound maintains the carboxylic acid and amine functional groups characteristic of amino acids, while gaining additional reactivity through the alkyne moiety.
| Reagents | Conditions | Yield |
|---|---|---|
| N-Boc-tyrosine, potassium carbonate, propargyl bromide | Round-bottom flask, base-catalyzed substitution | Not specified |
The procedure begins with N-Boc-tyrosine and potassium carbonate in a round-bottom flask, followed by the addition of propargyl bromide to facilitate the O-alkylation reaction .
Applications in Research
Click Chemistry Applications
The terminal alkyne group in O-Propargyl-D-tyrosine makes it particularly valuable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as click chemistry. This bioorthogonal reaction allows for selective labeling and modification of biomolecules under mild conditions.
Chemical Proteomics
O-Propargyl-tyrosine derivatives have been utilized in chemical proteomics approaches to investigate protein tyrosination status. Research has demonstrated that O-propargyl tyrosine can be incorporated into proteins, allowing for selective labeling and identification of tyrosinated proteins .
In one study, O-propargyl-tyrosine was used as a probe to determine protein tyrosination status in neuroblastoma cells. The probe was incorporated into proteins and subsequently detected via copper-catalyzed azide-alkyne cycloaddition with rhodamine-PEG3-azide (TAMRA-N3). This approach revealed that tyrosination extends beyond alpha-tubulins to other proteins including TUBA4A and MAPRE1 .
Metabolic Labeling
O-Propargyl-tyrosine has been employed in metabolic labeling experiments to investigate protein post-translational modifications. Research has shown that this compound can be incorporated into cells and proteins, allowing for time-dependent tracking of protein modifications .
Research Findings
Incorporation and Turnover Dynamics
Studies have investigated the incorporation and turnover dynamics of propargyl-tyrosine in cellular systems. Key findings include:
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Successful protein labeling observed between 8-16 hours after addition of 300 μM propargyl-tyrosine to cell culture media
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Labeling increases over two days of exposure
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Competition experiments demonstrate specificity, with natural tyrosine diminishing probe labeling
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Relatively slow replacement of incorporated propargyl tyrosine by natural tyrosine, with complete turnover observed after 24 hours
Toxicity Profile
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No observed toxicity up to 2 mM final concentration in SH-SY5Y neuroblastoma cell culture media
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Generally good biocompatibility in cellular systems used for protein labeling studies
Protein Labeling Specificity
Research has demonstrated that propargyl-tyrosine can be specifically incorporated into proteins, with the strongest fluorescence observed in bands around 50 kDa, suggesting preferential labeling of tubulins. In-gel fluorescence of isolated tubulin fractions revealed a single specific band at approximately 55 kDa, corroborating the probe's fidelity and specificity .
Enzyme-Mediated Modifications
Enzymatic Reactions with Propargylated Compounds
Propargylated tyrosine derivatives can serve as substrates for various enzymatic reactions. Research has shown that tyrosinase–catechol-O-methyltransferase (COMT) enzyme cascades can be used for selective modification of tyrosine residues in peptides, including those with propargyl modifications .
Bioorthogonal Applications
The propargyl group introduces a bioorthogonal handle that enables selective chemical reactions in complex biological systems. This property allows for targeted modifications of biomolecules without interfering with native biochemical processes .
| Enzyme System | Substrate | Product | Application |
|---|---|---|---|
| Tyrosinase–COMT | Propargylated peptides | Methoxylated products | Selective peptide modification |
| Tubulin-tyrosine ligase (TTL) | O-propargyl-tyrosine | Propargylated proteins | Protein labeling and analysis |
Structural Analogues and Derivatives
O-Propargyl-D-tyrosine belongs to a broader class of alkyne-functionalized amino acids. Several structural analogues have been synthesized and studied:
O-Propargyl-L-tyrosine
The L-enantiomer of O-propargyl-tyrosine has been more extensively studied and utilized in research applications. Both enantiomers share similar chemical properties but may exhibit different biological behaviors due to the stereochemical differences .
Oligo(ethylene glycol) Propargyl Derivatives
Related compounds include oligo(ethylene glycol) monopropargyl ether derivatives, which share the propargyl functionality but incorporate additional structural elements for specialized applications .
Future Research Directions
Expanded Applications in Bioconjugation
The unique reactivity of O-Propargyl-D-tyrosine positions it as a valuable tool for developing new bioconjugation strategies. Future research may explore novel applications in:
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Development of targeted therapeutics
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Advanced imaging probes
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Biomaterial functionalization
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Protein engineering applications
Structure-Activity Relationship Studies
Further investigation into the structure-activity relationships of O-Propargyl-D-tyrosine and related compounds could provide insights into optimizing their properties for specific applications.
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